2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid
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Overview
Description
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, attached to a difluorocyclobutyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated peptide synthesizers to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluorocyclobutyl ring or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other parts of the molecule. The difluorocyclobutyl ring can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: This compound features a similar fluorenylmethoxycarbonyl group but with a different substituent on the amino group.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: This compound has an ethoxy group instead of the difluorocyclobutyl ring.
Uniqueness
The uniqueness of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid lies in its difluorocyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C21H19F2NO4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorocyclobutyl]acetic acid |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)11-20(12-21,9-18(25)26)24-19(27)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,27)(H,25,26) |
InChI Key |
AFESFUOYTIVKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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